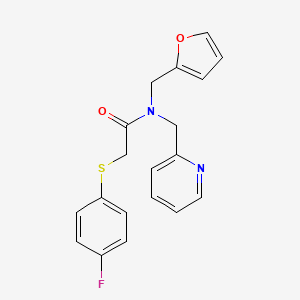

2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and pyridine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-fluorophenyl thioether, followed by the introduction of the furan-2-ylmethyl and pyridin-2-ylmethyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate with acetic anhydride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((4-chlorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide

- 2-((4-bromophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide

- 2-((4-methylphenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These characteristics can enhance its biological activity and make it a valuable compound for various applications.

Actividad Biológica

The compound 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide represents a novel class of thioamide derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antiparasitic properties, supported by relevant research findings and data.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a furan ring, a pyridine moiety, and a fluorophenyl group, which may contribute to its diverse biological activities.

Antibacterial Activity

Numerous studies have reported on the antibacterial efficacy of compounds containing furan and pyridine moieties. For instance, derivatives of furan have shown significant inhibition against various bacterial strains:

- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

- Case Study : A related study found that furan derivatives exhibited activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL for various derivatives .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Furan Derivative A | E. coli | 64 |

| Furan Derivative B | S. aureus | 128 |

Anticancer Activity

The anticancer potential of thioamide derivatives has been explored in various cancer cell lines:

- Mechanism of Action : Compounds like this compound may induce apoptosis in cancer cells through the activation of specific pathways such as caspase activation.

- Research Findings : In vitro studies indicated that similar thioamide compounds demonstrated cytotoxic effects on human cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HT-29 (Colon Cancer) | 3.5 |

Antiparasitic Activity

Emerging research has suggested that thioamide derivatives may also exhibit antiparasitic properties:

- Mechanism of Action : These compounds potentially inhibit key enzymes involved in the metabolic pathways of parasites.

- Case Study : A study highlighted that similar compounds showed promising results against Trypanosoma brucei, with IC50 values significantly lower than those of standard treatments .

| Parasite | IC50 (µM) |

|---|---|

| T. brucei | 1.5 |

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c20-15-6-8-18(9-7-15)25-14-19(23)22(13-17-5-3-11-24-17)12-16-4-1-2-10-21-16/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCMHWLATKNMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.